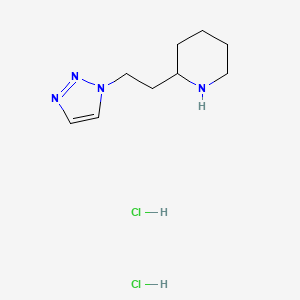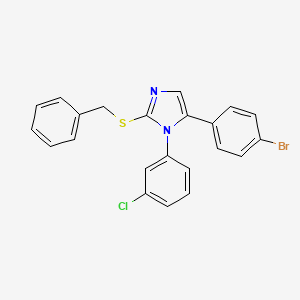
2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are integral features of a variety of natural products and medicinal agents . Many drugs containing the 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of “2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole” would include additional functional groups attached to this core structure.
Chemical Reactions Analysis
1,3,4-Thiadiazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific chemical reactions that “2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole” can undergo are not available in the literature I have access to.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazoles depend on their specific structure. They are generally stable compounds and many are soluble in common organic solvents .
Applications De Recherche Scientifique
X-ray Crystal Structures
- A study focused on the X-ray crystal structures of solvated bisimidazole derivatives, including compounds similar to the one . These structures were analyzed using single crystal X-ray diffraction, revealing distinct differences in the conformation and orientation of the imidazole rings due to specific solvent interactions (Felsmann et al., 2012).
Antimicrobial Applications
- Novel imidazoles, including derivatives similar to the compound , have been synthesized for potential antimicrobial applications. These derivatives exhibited varying degrees of yield and were tested for their antimicrobial activities (Narwal et al., 2012).
Molecular Docking Studies
- Research involving the synthesis of 1,2,4,5-tetraaryl substituted imidazoles, including derivatives akin to the compound , also included molecular docking studies to understand their inhibitory activity against specific target proteins, indicating their potential as antimicrobial agents (Sharma et al., 2018).
Computational Analysis
- Another study involved the synthesis and computational analysis (Density Functional Theory) of novel tetra substituted imidazoles. This research aimed to understand their optimized geometry, spectroscopic properties, and non-linear optical properties, highlighting their potential in various applications (Ahmad et al., 2018).
Antitubercular Activity
- A series of 2-(benzylthio)-1H-benzo[d]imidazoles, which are structurally related to the compound , were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. The leading compounds in this series were found to be active against multidrug-resistant strains and exhibited good aqueous solubility and plasma stability, suggesting their potential as anti-tuberculosis drug candidates (Rambo et al., 2021).
Corrosion Inhibition
- Benzimidazole derivatives, related to the compound of interest, were investigated for their potential as corrosion inhibitors. Experimental and theoretical studies revealed their efficacy in inhibiting steel corrosion in acidic solutions, indicating their utility in material science and engineering applications (Rouifi et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(4-bromophenyl)-1-(3-chlorophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2S/c23-18-11-9-17(10-12-18)21-14-25-22(27-15-16-5-2-1-3-6-16)26(21)20-8-4-7-19(24)13-20/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPYHZIQFEIKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

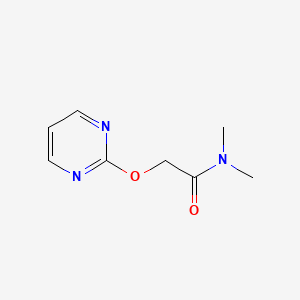
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)
![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)
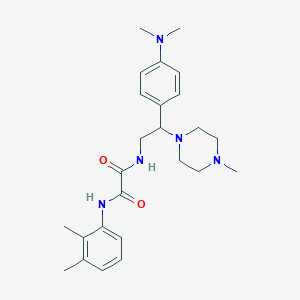
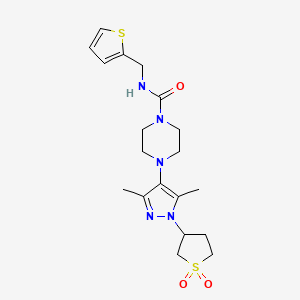
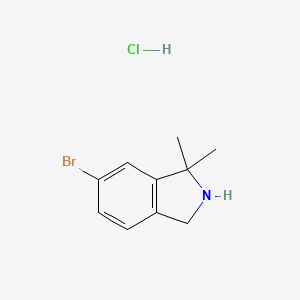


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2414587.png)
![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)
